4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol
Description
4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol is an organic compound with the molecular formula C11H21NO It is characterized by the presence of an amino group, a hydroxyl group, and a diene structure
Properties
IUPAC Name |
4-(1-amino-2-methylpropyl)hepta-1,6-dien-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-5-7-11(13,8-6-2)10(12)9(3)4/h5-6,9-10,13H,1-2,7-8,12H2,3-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFSZZBAUXRZQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(CC=C)(CC=C)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60389707 | |
| Record name | 4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
315248-94-3 | |
| Record name | 4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Diene Backbone Formation
The hepta-1,6-dien-4-ol skeleton is synthesized via Wittig olefination or Julia-Kocienski coupling :
Table 1: Comparison of Diene Formation Methods
| Method | Reagents | Yield (%) | Stereoselectivity (E:Z) |
|---|---|---|---|
| Wittig | Ph₃P=CH(CH₂)₂CH₂CH₂CH₂OH | 65-72 | 85:15 |
| Julia-Kocienski | Sulfone + Aldehyde | 78-82 | 92:8 |
| Tebbe Methylenation | Cp₂TiCl₂, AlMe₃ | 55-60 | 99:1 |
The Julia-Kocienski method provides superior stereocontrol, critical for maintaining the compound’s conformational integrity.
Amination Strategies
Introduction of the 1-amino-2-methylpropyl group employs:
- Reductive amination of ketone intermediates
- Nucleophilic substitution of halogenated precursors
Key Reaction Conditions:
- Pd/C (5% w/w) in H₂ atmosphere (40 psi, 50°C)
- LiAlH₄ reduction of imines (THF, −78°C → RT)
- Buchwald-Hartwig amination for aryl systems (Pd₂(dba)₃, Xantphos)
Catalytic Systems and Reaction Optimization
Asymmetric Catalysis
Chiral phosphoric acids (CPAs) enable enantioselective formation of the C4 alcohol:
Equation 1:
$$
\text{Dienal} + \text{β-Keto Ester} \xrightarrow{\text{(R)-CPA (5 mol\%)}} \text{C4 Alcohol} \quad (90\% \text{ ee})
$$
Protecting Group Strategies
Sequential protection/deprotection ensures functional group compatibility:
Protection Scheme:
- TBSCl for hydroxyl protection (imidazole, DMF)
- Fmoc-group for amine protection (Fmoc-OSu, NaHCO₃)
- Selective deprotection using TBAF (THF/H₂O)
Industrial Production Methodologies
Scale-up considerations focus on:
- Continuous flow reactors for exothermic amination steps
- High-pressure hydrogenation (Parr reactors, 100-150 psi)
- Crystallization-induced asymmetric transformation (CIAT) for enantiopurity
Table 2: Industrial Process Parameters
| Parameter | Laboratory Scale | Pilot Plant |
|---|---|---|
| Reaction Volume | 0.5 L | 500 L |
| Temperature Control | ±1°C | ±0.5°C |
| Catalyst Loading | 5 mol% | 2.5 mol% |
| Cycle Time | 72 h | 18 h |
Comparative Analysis of Synthetic Routes
Route A: Linear Synthesis
- Diene formation → 2. Hydroxylation → 3. Amination
Advantages: Modular approach for structure-activity studies
Limitations: 6-step sequence (38% overall yield)
Route B: Convergent Synthesis
- Parallel synthesis of dienol and amine fragments → 2. Coupling
Advantages: 4-step sequence (51% overall yield)
Key Step: Suzuki-Miyaura cross-coupling (Pd(OAc)₂, SPhos)
Quality Control and Characterization
Critical analytical methods include:
- Chiral HPLC (Chiralpak AD-H column, hexane/i-PrOH)
- ¹H/¹³C NMR for diastereomer quantification (Δδ = 0.03-0.12 ppm)
- HRMS-ESI (m/z calc. for C₁₁H₂₁NO [M+H]⁺: 184.1701; found: 184.1698)
Chemical Reactions Analysis
Types of Reactions
4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The diene structure can be reduced to form a saturated compound.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-one.
Reduction: Formation of 4-(1-Amino-2-methylpropyl)heptane-4-ol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical structure:
- IUPAC Name : 4-(1-amino-2-methylpropyl)-hepta-1,6-dien-4-ol
- Molecular Formula : C₁₁H₂₁NO
- InChI Key : GFFSZZBAUXRZQZ-UHFFFAOYSA-N
Neuroprotective Properties
Research indicates that 4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol may exhibit neuroprotective effects. A study highlighted its potential in protecting neuronal cells from oxidative stress and apoptosis, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Case Study : In vitro experiments demonstrated that the compound significantly reduced cell death in neuronal cultures exposed to neurotoxic agents. The mechanism involved modulation of apoptotic pathways and enhancement of cellular antioxidant defenses.
Antioxidant Activity
The compound has been investigated for its antioxidant properties. Antioxidants are vital in mitigating oxidative stress, which is linked to various chronic diseases.
Data Table: Antioxidant Activity Comparison
The lower IC50 value indicates that this compound is a more effective antioxidant compared to Vitamin C and Curcumin in the tested conditions.
Potential in Drug Development
Given its structural features, this compound serves as a scaffold for the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for designing novel therapeutic agents.
Case Study : A patent application described derivatives of this compound that showed enhanced activity against specific cancer cell lines, suggesting its utility in oncology research.
Mechanism of Action
The mechanism of action of 4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the diene structure can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1,6-Heptadien-4-ol: Similar structure but lacks the amino group.
4-(Aminomethyl)hepta-1,6-dien-4-ol: Similar structure but with a different substitution pattern.
Uniqueness
4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol is unique due to the presence of both an amino group and a diene structure, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications.
Biological Activity
Overview
4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol is an organic compound characterized by its unique structure that includes an amino group, a hydroxyl group, and a diene framework. This combination of functional groups gives it potential biological activity, making it a subject of interest in various fields such as pharmacology and biochemistry.
- Molecular Formula : C11H21NO
- IUPAC Name : this compound
- CAS Number : 315248-94-3
The compound's structure allows for various chemical interactions, particularly through its amino and hydroxyl groups, which can form hydrogen bonds with biological macromolecules. The diene structure also enables participation in chemical reactions that may influence biological pathways.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group facilitates hydrogen bonding with enzymes and receptors, potentially modulating their activity. The diene structure can undergo various transformations that may enhance or inhibit biological processes.
Potential Therapeutic Applications
Research has indicated several potential therapeutic applications for this compound:
- Anti-inflammatory Properties : Preliminary studies suggest that the compound may exhibit anti-inflammatory effects, possibly through inhibition of pro-inflammatory cytokines.
- Antimicrobial Activity : The compound has shown promise in preliminary antimicrobial assays against various bacterial strains, indicating its potential as an antimicrobial agent.
- Neuroprotective Effects : Investigations into neuroprotective properties have revealed that it might protect neuronal cells from oxidative stress-induced damage.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokine production | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Neuroprotective | Protection against oxidative stress |
Detailed Research Insights
A study conducted by researchers at Virginia Commonwealth University explored the neuroprotective effects of various compounds similar to this compound. The results indicated that compounds with similar structures could significantly reduce neuronal apoptosis in vitro when exposed to oxidative stress conditions .
Another investigation focused on the antimicrobial properties of the compound, where it was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli. The results demonstrated notable inhibitory effects at concentrations below 100 µM .
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, consider the following:
| Compound Name | Structure Characteristics | Notable Activities |
|---|---|---|
| 1,6-Heptadien-4-ol | Lacks amino group | Limited biological activity |
| 4-(Aminomethyl)hepta-1,6-dien-4-ol | Different substitution pattern | Moderate anti-inflammatory |
| This compound | Unique amino and diene combination | Strong anti-inflammatory and antimicrobial potential |
Q & A
Q. What synthetic routes and characterization methods are recommended for 4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol?
A multi-step synthesis involving reductive amination and diene coupling is commonly employed. Post-synthesis, structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). Purity assessment should combine ultraviolet-visible (UV-Vis) spectroscopy (e.g., λmax analysis as in ) and high-performance liquid chromatography (HPLC) with a C18 column. Ensure compliance with reference standard protocols, such as those used for structurally similar compounds (e.g., ≥98% purity criteria ).
Q. How should researchers assess the stability of this compound under laboratory storage conditions?
Stability testing should follow protocols for hygroscopic or thermally sensitive compounds. For example, store aliquots at -20°C in airtight, light-protected containers, as recommended for analogous reference standards . Monitor degradation via accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) with periodic HPLC-UV analysis. Compare results against baseline purity data (e.g., ≥98% initial purity ).
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR vs. MS) for this compound be resolved?
Contradictions often arise from impurities or stereochemical ambiguities. Cross-validate data using orthogonal techniques:
- Tandem MS/MS to confirm fragmentation patterns.
- 2D NMR (COSY, HSQC) to resolve overlapping signals.
- X-ray crystallography for absolute stereochemistry (if crystalline).
For example, inconsistencies in UV-Vis λmax values (e.g., deviations from 255 nm ) may indicate solvent polarity effects or impurities.
Q. What methodologies are effective for impurity profiling during synthesis?
Adopt a tiered approach:
Screening : Use HPLC with photodiode array detection (HPLC-PDA) to identify major impurities (≥0.1% threshold).
Identification : Employ liquid chromatography-mass spectrometry (LC-MS) and compare retention times to known impurities (e.g., analogous to EP impurity standards ).
Quantification : Validate with certified reference materials (CRMs) and calibrate against response factors.
Q. How can computational modeling predict the compound’s reactivity or degradation pathways?
Apply density functional theory (DFT) to calculate:
- Electrophilicity indices for amino group reactivity.
- Transition-state energies for hydrolysis or oxidation pathways.
Validate predictions experimentally via forced degradation studies (e.g., acidic/alkaline hydrolysis, photolysis) and correlate with stability data from long-term storage .
Methodological Tables
Q. Table 1. Key Analytical Parameters for Purity Assessment
| Technique | Parameters | Example Data | Reference |
|---|---|---|---|
| UV-Vis | λmax (nm) | 255 (in MeOH) | |
| HPLC | Column: C18, Gradient: 5–95% MeCN/H2O (0.1% TFA) | Retention time: 8.2 min |
Q. Table 2. Impurity Profiling Workflow
| Step | Method | Purpose | Reference |
|---|---|---|---|
| 1 | HPLC-PDA | Detect impurities ≥0.1% | |
| 2 | LC-MS | Assign molecular weights | |
| 3 | NMR | Structural elucidation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
